molecular formula C16H23N3O5S B10981006 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide

Cat. No.: B10981006
M. Wt: 369.4 g/mol
InChI Key: WTPUDZONOLIAML-PYMCNQPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a hydroxyphenyl group, and an L-valinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond.

    Incorporation of L-Valinamide: The final step involves coupling the intermediate with L-valinamide, which can be achieved using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the hydroxyphenyl group, to form quinones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may be explored for its potential as a biochemical probe. Its structural features suggest it could interact with specific proteins or enzymes, making it useful in studying biological pathways.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and hydroxyphenyl group could facilitate binding to active sites, while the L-valinamide moiety might enhance specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a dioxidotetrahydrothiophene ring, hydroxyphenyl group, and L-valinamide moiety provides a distinct chemical profile that can be leveraged for various applications.

Properties

Molecular Formula

C16H23N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C16H23N3O5S/c1-10(2)14(15(21)17-11-4-3-5-13(20)8-11)19-16(22)18-12-6-7-25(23,24)9-12/h3-5,8,10,12,14,20H,6-7,9H2,1-2H3,(H,17,21)(H2,18,19,22)/t12?,14-/m0/s1

InChI Key

WTPUDZONOLIAML-PYMCNQPYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.